molecular formula C16H19F3N4O B6797495 N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide

Cat. No.: B6797495
M. Wt: 340.34 g/mol
InChI Key: IDZUTUNETCKOHQ-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group, a pyrazole ring, and a tricyclic azatricyclo undecene framework

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c17-16(18,19)9-23-6-12(5-20-23)21-15(24)22-7-13-10-1-2-11(4-3-10)14(13)8-22/h1-2,5-6,10-11,13-14H,3-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZUTUNETCKOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2CN(C3)C(=O)NC4=CN(N=C4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the tricyclic azatricyclo undecene framework. The trifluoroethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and pyrazole ring are key functional groups that enable the compound to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide: can be compared to other trifluoroethyl-substituted pyrazoles and tricyclic compounds.

    Trifluoroethylpyrazole derivatives: These compounds share the trifluoroethyl group and pyrazole ring but differ in their additional substituents and overall structure.

    Azatricyclo undecene derivatives: These compounds have a similar tricyclic framework but may lack the trifluoroethyl group or pyrazole ring.

Uniqueness

The uniqueness of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds

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